
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Substitution: 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate esters.
Oxidation: 6-Carboxy-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
科学研究应用
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
6-Methyl-4-nitro-2-pyridinecarboxylic acid: Similar structure but lacks the oxo group.
4-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the nitro group.
Uniqueness
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs
属性
CAS 编号 |
1844-49-1 |
|---|---|
分子式 |
C7H6N2O5 |
分子量 |
198.13 g/mol |
IUPAC 名称 |
6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(9(13)14)3-6(7(10)11)8(4)12/h2-3H,1H3,(H,10,11) |
InChI 键 |
PIPUTDMDOGFUPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
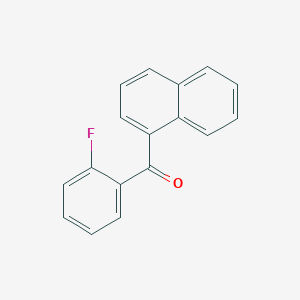
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

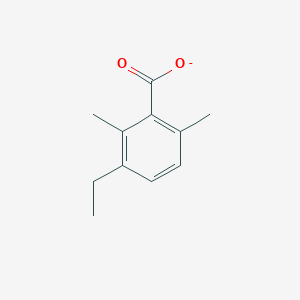
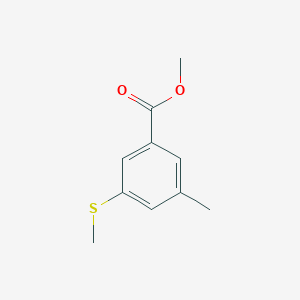
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
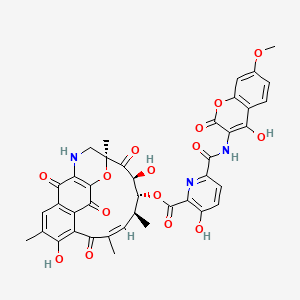
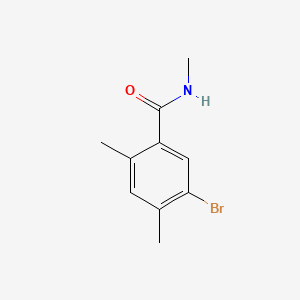
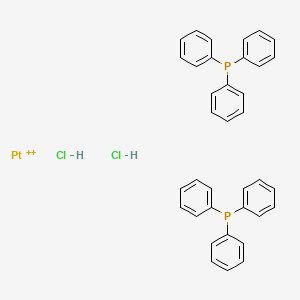
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
